molecular formula C16H20N4O4 B12810372 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester CAS No. 71700-31-7

1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester

Cat. No.: B12810372
CAS No.: 71700-31-7
M. Wt: 332.35 g/mol
InChI Key: CCHUVLCKUCBTMV-UHFFFAOYSA-N
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Description

1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is a complex organic compound with a unique structure that includes a benzotetrazine ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester typically involves multiple steps. One common method starts with the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, which is then converted to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This intermediate is further reacted with thionyl chloride in methanol to yield the final dimethyl ester product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is unique due to its combination of a benzotetrazine ring and multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71700-31-7

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

dimethyl 3-phenyl-6,7,8,8a-tetrahydro-5H-1,2,3,4-benzotetrazine-1,2-dicarboxylate

InChI

InChI=1S/C16H20N4O4/c1-23-15(21)18-14-11-7-6-10-13(14)17-19(20(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3

InChI Key

CCHUVLCKUCBTMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CCCCC2=NN(N1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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